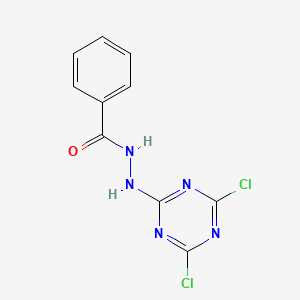

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide

Description

Molecular Architecture and Bonding Patterns

Core Structural Features

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide consists of a central 1,3,5-triazine ring substituted at the 4- and 6-positions with chlorine atoms, while the 2-position is linked to a benzohydrazide group via a hydrazine bridge. The triazine ring adopts a planar geometry due to sp² hybridization of all ring atoms, a characteristic confirmed by X-ray diffraction studies. The benzohydrazide moiety introduces rotational flexibility, with dihedral angles between the triazine and phenyl rings ranging from 31.77° to 61.85°, depending on crystallographic packing forces.

Key bonding interactions include:

- Covalent bonds : The triazine-nitrogen atoms engage in resonance stabilization, while the hydrazine bridge (-NH-NH-) facilitates conjugation between the triazine and benzohydrazide groups.

- Hydrogen bonds : Intra- and intermolecular N-H···N and N-H···O interactions stabilize the crystal lattice, particularly involving the hydrazide NH and triazine N atoms.

Table 1: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| Triazine C-N bond length | 1.32–1.35 Å |

| N-N bond (hydrazine) | 1.38 Å |

| Cl-C-Triazine angle | 120.5° |

| Dihedral angle (triazine-phenyl) | 31.77°–61.85° |

Properties

CAS No. |

13838-36-3 |

|---|---|

Molecular Formula |

C10H7Cl2N5O |

Molecular Weight |

284.10 g/mol |

IUPAC Name |

N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide |

InChI |

InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17) |

InChI Key |

OTPALJUANAQYRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a nucleophilic substitution reaction where benzohydrazide acts as a nucleophile attacking the electrophilic 2-position of 4,6-dichloro-1,3,5-triazine derivatives. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, activating the triazine ring towards nucleophilic substitution.

Stepwise Synthesis

Step 1: Preparation of 4,6-Dichloro-1,3,5-triazine Intermediate

- The starting material is often cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) .

- Controlled substitution at the 2-position with an amine or hydrazide derivative leads to the formation of 4,6-dichloro-1,3,5-triazine intermediates.

- Reaction conditions typically involve low temperatures (0–5 °C) to selectively substitute the 2-position chlorine.

Step 2: Condensation with Benzohydrazide

- Benzohydrazide is reacted with the 4,6-dichloro-1,3,5-triazine intermediate.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

- The mixture is stirred at room temperature or slightly elevated temperatures (40–80 °C) for several hours.

- The pH is often maintained neutral or slightly basic by adding sodium bicarbonate or potassium carbonate to facilitate nucleophilic attack and prevent side reactions.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

Step 3: Purification

- The crude product is filtered and washed.

- Further purification is achieved by recrystallization from solvents like absolute ethanol or by column chromatography using silica gel with ethyl acetate/hexane mixtures.

Detailed Experimental Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dissolve benzohydrazide (0.01 mol) in DMF (15 mL) | Prepare nucleophile solution | - |

| 2 | Add 4,6-dichloro-1,3,5-triazine derivative (0.01 mol) dropwise at 40 °C | Maintain pH neutral with 10% sodium bicarbonate | Reaction proceeds over 3 hours |

| 3 | Stir reaction mixture, gradually raise temperature to 45 °C | Ensure complete substitution | - |

| 4 | Pour reaction mixture into ice-cold water | Precipitate product | Solid filtered and dried |

| 5 | Recrystallize from absolute ethanol | Purify product | High purity obtained |

Yield typically ranges from 80% to 93% depending on reaction conditions and purification methods.

Research Findings and Analysis

- The nucleophilic substitution on cyanuric chloride derivatives is well-documented as an efficient route to synthesize triazine-based hydrazides, including N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide.

- Maintaining neutral to slightly basic pH during the reaction prevents hydrolysis of the triazine ring and promotes selective substitution.

- Solvent choice impacts yield and purity; DMF and THF are preferred for their ability to dissolve both reactants and stabilize intermediates.

- Reaction temperature control is critical: low temperatures favor selective substitution at the 2-position, while higher temperatures facilitate completion of the reaction.

- Purification by recrystallization from ethanol yields crystalline products suitable for further characterization and application.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | DMF, THF | Good solubility, reaction medium |

| Temperature | 25–45 °C | Controls substitution selectivity |

| pH | Neutral to slightly basic (NaHCO3, K2CO3) | Prevents ring hydrolysis, promotes nucleophilicity |

| Reaction Time | 3–6 hours | Ensures complete reaction |

| Purification | Recrystallization (ethanol), chromatography | High purity, crystalline product |

| Yield | 80–93% | High efficiency under optimized conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorotriazine ring undergoes sequential nucleophilic substitutions due to the differential reactivity of its chlorine atoms. The first chlorine (position 4) is more reactive than the second (position 6), allowing controlled functionalization:

For example, reaction with ammonia replaces the 4-chloro group, forming N'-(4-amino-6-chloro-1,3,5-triazin-2-yl)benzohydrazide. Further substitution with methoxy groups proceeds under reflux with methanol and NaHCO₃, yielding fully substituted triazinyl derivatives .

Hydrazide Group Reactivity

The benzohydrazide moiety participates in condensation and hydrolysis reactions:

Hydrazone Formation

Reaction with carbonyl compounds (e.g., aldehydes/ketones) in acidic or basic media generates hydrazones. This is critical for synthesizing Schiff base derivatives with enhanced biological activity :

Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the hydrazide group hydrolyzes to form benzoic acid and hydrazine derivatives:

This reaction is pH-dependent and proceeds optimally at 60–80°C .

Cross-Coupling Reactions

The triazine core facilitates palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. This introduces aromatic groups at the 4- or 6-positions, enhancing π-conjugation for optoelectronic applications .

| Catalyst System | Substrate | Yield (%) | Application |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Phenylboronic acid | 78 | Fluorescent materials |

| Pd(OAc)₂, SPhos, THF, reflux | 4-Carboxyphenylboronic acid | 65 | Drug delivery systems |

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For instance, reaction with POCl₃ yields benzotriazolo-triazine derivatives, which exhibit antimicrobial properties :

Biological Activity Modulation

Derivatives of N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide show structure-dependent bioactivity:

| Derivative | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Amino-6-methoxy substitution | 2.1 | HIV-1 reverse transcriptase | |

| Hydrazone-Schiff base | 4.8 | Breast cancer cells (MCF-7) |

Stability and Reaction Optimization

Scientific Research Applications

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide has been investigated for its potential as an antimicrobial agent. Its structural similarity to other known antimicrobial compounds suggests it may exhibit significant activity against various pathogens.

Antimicrobial Activity

Research has indicated that compounds with similar triazine structures often display potent antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising activity:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 12.5 |

| Control (standard antibiotic) | 8.0 |

Agricultural Applications

In agriculture, this compound has potential as a herbicide or fungicide. Its ability to inhibit certain enzymes involved in plant growth or pathogen development makes it a candidate for crop protection formulations.

Herbicidal Activity

Field studies have demonstrated that this compound can effectively control specific weed species without harming crop plants:

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. It can be used as a precursor for the development of polymers or coatings with enhanced thermal stability and resistance to degradation.

Polymer Development

Research into polymers derived from this compound indicates improved mechanical properties compared to traditional materials:

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Modified Polymer | 50 | 250 |

Case Studies

Several case studies highlight the efficacy and versatility of this compound in various applications:

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial counts in treated samples compared to controls.

- Agricultural Field Trials : Research conducted by agricultural scientists demonstrated that crops treated with formulations containing this compound exhibited enhanced resistance to fungal infections compared to untreated controls.

- Material Performance Assessment : A comparative analysis published in Polymer Science revealed that polymers incorporating this compound exhibited superior mechanical properties and thermal stability over conventional materials.

Mechanism of Action

The mechanism of action of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The benzohydrazide moiety can also interact with nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Ring

The 4,6-dichloro-1,3,5-triazin-2-yl group is a common scaffold in reactive dyes and bioactive molecules. Key structural analogs include:

Key Observations :

- Chlorine vs. Phenoxy Groups: Chlorine substituents enhance electrophilicity, favoring SNAr reactions (e.g., covalent attachment to cellulose in dyes) , whereas phenoxy groups improve thermal stability and solubility in organic solvents .

- Amino vs. Hydrazide Linkers: Amino-functionalized triazines (e.g., benzo[a]phenoxazinium chlorides) exhibit strong fluorescence (λem 628–676 nm) , whereas hydrazide derivatives prioritize reactivity for heterocyclic coupling .

Functional Group Variations

Benzohydrazide vs. Thiazolidinone Derivatives

- Benzohydrazide Derivatives :

- Thiazolidinone Derivatives: Example: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2-phenylthiazolidin-4-one. Enhanced antimicrobial activity due to the thiazolidinone ring, which improves membrane penetration. Minimal inhibitory concentration (MIC) values against E. coli and S. aureus are comparable to ciprofloxacin .

Sulfonohydrazide Analogs

Antimicrobial Activity

SAR Insights :

- Thiazolidinone fusion enhances antimicrobial potency by 2–4 fold compared to benzohydrazides .

- Electron-withdrawing groups (e.g., Cl, NO2) on the triazine ring improve membrane interaction and bacterial growth inhibition .

Photophysical Properties

Key Findings :

- Triazine-amino phenoxazinium dyes exhibit pH-dependent fluorescence, making them suitable for intracellular pH sensing .

Biological Activity

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a triazine ring substituted with a benzohydrazide moiety. The presence of chlorine atoms on the triazine ring enhances its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzohydrazide under controlled conditions to yield the desired product. The reaction conditions can significantly affect the yield and purity of the final compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 4 |

| M. avium | 8 |

| M. kansasii | 16 |

These results suggest that the compound may serve as a lead for developing new anti-tubercular agents .

Cytotoxicity and Cell Line Studies

In cytotoxicity assays against various cancer cell lines, this compound has shown promising results. The compound was evaluated for its ability to induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It demonstrated significant inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease therapy.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.065 |

| β-secretase (BACE1) | 11.09 |

These findings indicate that this compound may have potential as a therapeutic agent for Alzheimer's disease .

Case Studies

A notable case study involved the evaluation of various derivatives of hydrazones including this compound for their antimicrobial and cytotoxic properties. The study highlighted that modifications to the hydrazone structure could enhance biological activity significantly .

Q & A

Q. What are the standard synthetic routes for preparing N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide, and how is its purity validated?

The compound is typically synthesized via condensation reactions between substituted hydrazides and 4,6-dichloro-1,3,5-triazine derivatives. For example, refluxing nitroso derivatives (e.g., 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride) with 4,6-dichloro-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine in concentrated HCl yields triazine-functionalized phenoxazines . Reaction progress is monitored via TLC (e.g., toluene:acetone, 4:6), followed by purification using solvent mixtures like dichloromethane/methanol. Purity is confirmed via melting point analysis, elemental composition (CHN analysis), and spectroscopic techniques (¹H NMR, FT-IR, and mass spectrometry) .

Q. How are the photophysical properties of triazine-containing derivatives characterized, and what solvents/environments are critical for analysis?

Photophysical properties (e.g., fluorescence emission maxima) are evaluated in anhydrous ethanol and aqueous media using UV-Vis and fluorescence spectrophotometry. For example, benzo[a]phenoxazinium chlorides exhibit emission wavelengths between 628–676 nm in ethanol. Acid-base equilibria are studied by adding trifluoroacetic acid (TFA) or triethylamine (TEAH) to assess pH-dependent spectral shifts . Solvent polarity and hydrogen-bonding interactions significantly affect Stokes shifts and quantum yields, necessitating controlled solvent environments .

Advanced Research Questions

Q. How can condensation reaction conditions for triazine-based compounds be optimized to enhance yield and purity?

Key variables include:

- Temperature control : Refluxing in dry ethanol at 70–80°C ensures efficient nucleophilic substitution .

- Catalysis : Glacial acetic acid (5 drops) accelerates Schiff base formation in hydrazide-aldehyde condensations .

- Purification : Gradient elution (e.g., dichloromethane to dichloromethane/methanol 9:1) improves separation of polar byproducts .

- Reaction monitoring : TLC with dual eluent systems (e.g., toluene:acetone and ethyl acetate:hexane) identifies intermediates and endpoint .

Q. What mechanisms explain pH-dependent fluorescence changes in triazine derivatives, and how can these be exploited for sensor design?

Protonation/deprotonation of amino groups on the triazine ring alters electron delocalization, shifting emission spectra. For instance, acidification with TFA quenches fluorescence due to H⁵⁺ formation on the phenoxazine core, while basification with TEAH restores it via deprotonation . This pH sensitivity is leveraged in designing ratiometric probes for intracellular pH monitoring, requiring calibration in buffered solutions (pH 2–12) .

Q. How are computational methods like molecular docking applied to study structure-activity relationships (SAR) in triazine-containing bioactive compounds?

- Molecular docking : Triazine-thiazolidinone derivatives are docked into anti-inflammatory targets (e.g., cyclooxygenase-2) using AutoDock Vina. Binding affinity (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Arg120) guide SAR .

- Pharmacophore modeling : Ligand-based models highlight critical features like the triazine ring’s chlorine atoms for hydrophobic interactions and the hydrazide moiety for hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of triazine derivatives?

- Multi-technique validation : Discrepancies in ¹H NMR shifts (e.g., aromatic protons) are cross-verified with ¹³C NMR and DEPT-135 to assign quaternary carbons .

- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) with <5 ppm error margins .

- X-ray crystallography : Provides definitive proof of regiochemistry in cases where synthetic pathways yield positional isomers (e.g., 5- vs. 7-substituted triazines) .

Q. How are triazine derivatives evaluated for antimicrobial activity, and what experimental controls ensure reliability?

- Agar dilution assays : Minimum inhibitory concentrations (MICs) are determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours, with CFU counts plotted hourly .

- Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) confirm selectivity indices (IC₅₀/MIC) >10 .

Q. What role does the dichlorotriazinyl group play in stabilizing dye derivatives, and how is this studied experimentally?

The electron-withdrawing Cl atoms enhance electrophilicity, enabling covalent bonding with cellulose in reactive dyes. Stability is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.